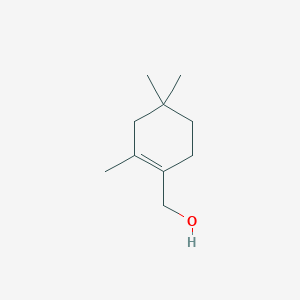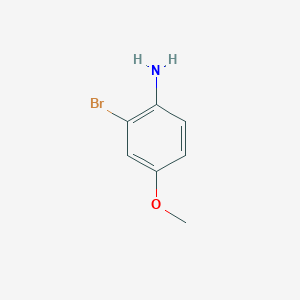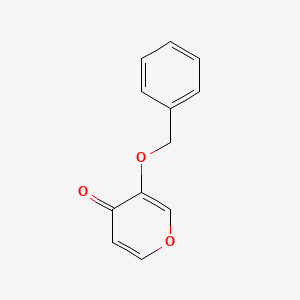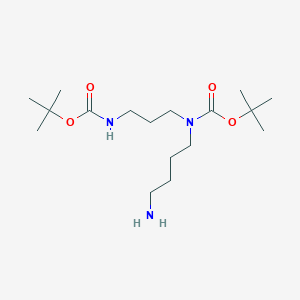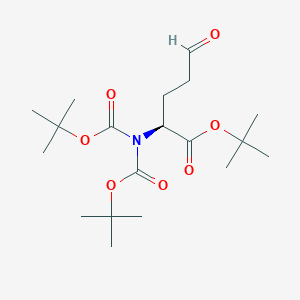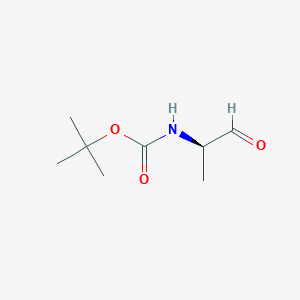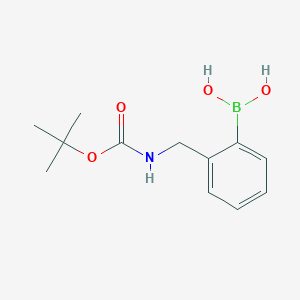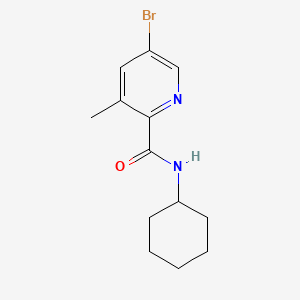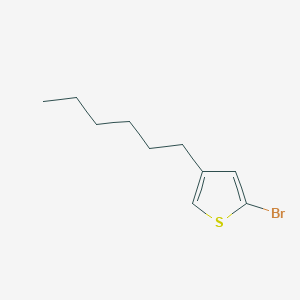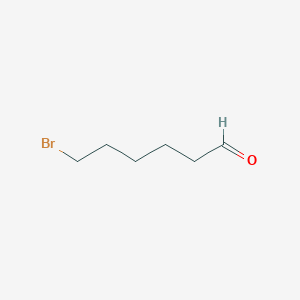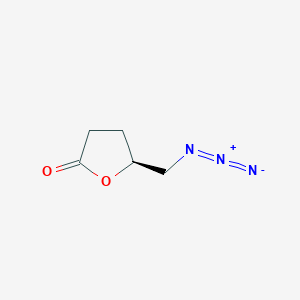
2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-, also known as 5-(azidomethyl)-2(3H)-furanone or 5-AMF, is a synthetic organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, pesticides, and dyes. Its unique structure and reactivity make it a valuable tool for the study of various biochemical pathways and physiological processes.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF has been used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways. It has been used to study the inhibition of enzymes involved in the metabolism of drugs and other compounds, as well as to study the interactions between proteins and other molecules. In addition, it has been used to study the effects of various drugs and compounds on cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF is not fully understood. It is believed to act as a competitive inhibitor of enzymes involved in the metabolism of drugs and other compounds, as well as to interfere with the binding of proteins to other molecules. In addition, it has been suggested that 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF may also act as a non-competitive inhibitor of some enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF are not fully understood. Studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as interfere with the binding of proteins to other molecules. In addition, it has been suggested that 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF may also have an effect on cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF in lab experiments are its low cost, ease of synthesis, and its ability to be used in a variety of scientific research applications. However, there are some limitations to its use in laboratory experiments. For example, it is not very stable and can degrade over time. In addition, it can interfere with the binding of proteins to other molecules, which can complicate experiments.
Direcciones Futuras
The future directions for 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF research are numerous. One potential area of research is the development of new synthesis methods for 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF that are more efficient and cost-effective. In addition, further research is needed to understand the biochemical and physiological effects of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF, as well as its mechanism of action. Further research is also needed to explore its potential applications in drug development, as well as its potential use as a therapeutic agent. Finally, further research is needed to explore the use of 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF in other areas of scientific research, such as in the study of enzyme inhibition and protein-protein interactions.
Métodos De Síntesis
2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF is synthesized from furan-2-carboxaldehyde and sodium azide in a two-step reaction. The first step involves the formation of a furan-2-ylmethylazide intermediate from the reaction of furan-2-carboxaldehyde and sodium azide in an aqueous solution. The intermediate is then treated with a base to form 2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)-AMF. The reaction is generally performed in the presence of a catalytic amount of an acid, such as hydrochloric acid, to facilitate the formation of the azide intermediate.
Propiedades
IUPAC Name |
(5S)-5-(azidomethyl)oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-8-7-3-4-1-2-5(9)10-4/h4H,1-3H2/t4-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUYWNFHYZLDLL-BYPYZUCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)O[C@@H]1CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456065 |
Source


|
| Record name | CTK0I7540 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(3H)-Furanone, 5-(azidomethyl)dihydro-, (S)- | |
CAS RN |
24211-53-8 |
Source


|
| Record name | CTK0I7540 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

